Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate
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Overview
Description
Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate is a complex organic compound with a unique structure that includes multiple functional groups such as esters and amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate involves multiple steps, typically starting with the preparation of intermediate compounds. One common route involves the esterification of 4-butoxy-4-oxobut-2-enoic acid with butanol, followed by the reaction with 2,5-dimethylpiperazine under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Butyl (2E)-4-[(tert-butoxy)peroxy]-4-oxobut-2-enoate
- 4-(tert-Butoxy)-4-oxo-2-(pyridin-3-ylmethyl)butanoic acid
Uniqueness
Butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various research applications .
Properties
CAS No. |
91480-78-3 |
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Molecular Formula |
C22H34N2O6 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
butyl 4-[4-(4-butoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate |
InChI |
InChI=1S/C22H34N2O6/c1-5-7-13-29-21(27)11-9-19(25)23-15-18(4)24(16-17(23)3)20(26)10-12-22(28)30-14-8-6-2/h9-12,17-18H,5-8,13-16H2,1-4H3 |
InChI Key |
MOKPUXYDMNIIEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=CC(=O)N1CC(N(CC1C)C(=O)C=CC(=O)OCCCC)C |
Origin of Product |
United States |
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